Linalyl 3-methylhexanoate
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Overview
Description
Linalyl 3-methylhexanoate is an organic compound with the molecular formula C₁₇H₃₀O₂ and a molecular weight of 266.4189 g/mol . It is an ester formed from linalool and 3-methylhexanoic acid. This compound is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalyl 3-methylhexanoate can be synthesized through the esterification of linalool with 3-methylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Linalyl 3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Linalyl 3-methylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory stimuli.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of linalyl 3-methylhexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death . The compound’s anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Linalyl 3-methylhexanoate can be compared with other similar compounds, such as:
Linalool: Both compounds share a similar floral aroma, but linalool is an alcohol, whereas this compound is an ester.
Linalyl acetate: This ester has a similar structure but with acetic acid instead of 3-methylhexanoic acid, resulting in a slightly different aroma profile.
Geranyl acetate: Another ester with a similar floral aroma but derived from geraniol and acetic acid.
This compound is unique due to its specific esterification with 3-methylhexanoic acid, which imparts distinct olfactory properties and potential biological activities .
Properties
CAS No. |
630130-18-6 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 3-methylhexanoate |
InChI |
InChI=1S/C17H30O2/c1-7-10-15(5)13-16(18)19-17(6,8-2)12-9-11-14(3)4/h8,11,15H,2,7,9-10,12-13H2,1,3-6H3 |
InChI Key |
VCVSHHBNQWDSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(=O)OC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
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